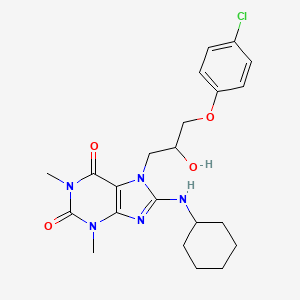![molecular formula C18H23NO2 B2426992 N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide CAS No. 2411285-58-8](/img/structure/B2426992.png)
N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide, commonly known as CCPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCPB is an alkyne derivative that belongs to the class of selective androgen receptor modulators (SARMs). SARMs are compounds that selectively bind to androgen receptors, which are responsible for regulating the development and maintenance of male characteristics. CCPB is a promising candidate for the development of new drugs that can be used to treat various medical conditions.
Mécanisme D'action
CCPB works by selectively binding to androgen receptors, which are present in various tissues in the body. The binding of CCPB to androgen receptors leads to the activation of certain genes, which are responsible for the development and maintenance of male characteristics. CCPB has a high affinity for androgen receptors, which makes it a potent agonist.
Biochemical and Physiological Effects
CCPB has been shown to have a range of biochemical and physiological effects. In animal studies, CCPB has been shown to increase muscle mass and bone density. CCPB has also been shown to increase insulin sensitivity, which can be useful in the treatment of diabetes. Additionally, CCPB has been shown to have neuroprotective properties, which can be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
CCPB has several advantages for use in lab experiments. It has a high affinity for androgen receptors, which makes it a potent agonist. CCPB is also easy to synthesize, which makes it readily available for use in experiments. However, CCPB has some limitations. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, CCPB has not been extensively studied in humans, which means that its safety and efficacy in humans are not well understood.
Orientations Futures
There are several future directions for research on CCPB. One direction is to investigate its potential use in the treatment of cancer. Studies have shown that CCPB can inhibit the growth of cancer cells in vitro and in vivo, but more research is needed to determine its efficacy in humans. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases. Studies have shown that CCPB has neuroprotective properties, which can be useful in the treatment of diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to determine the safety and efficacy of CCPB in humans, which will be important for its potential use as a therapeutic agent.
Méthodes De Synthèse
CCPB can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-cyclopentyloxyphenylacetylene with 2-bromobutanenitrile in the presence of a palladium catalyst. The reaction yields CCPB as a white crystalline solid with a high purity.
Applications De Recherche Scientifique
CCPB has been extensively studied for its potential applications in various fields of research. In the field of medicine, CCPB has been shown to have anti-cancer properties. Studies have shown that CCPB can inhibit the growth of cancer cells in vitro and in vivo. CCPB has also been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
N-[1-(3-cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-3-7-18(20)19-14(2)12-15-8-6-11-17(13-15)21-16-9-4-5-10-16/h6,8,11,13-14,16H,4-5,9-10,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRQMCBHNOPEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)CC1=CC(=CC=C1)OC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2426910.png)
![5-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide](/img/structure/B2426911.png)
![Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate](/img/structure/B2426912.png)
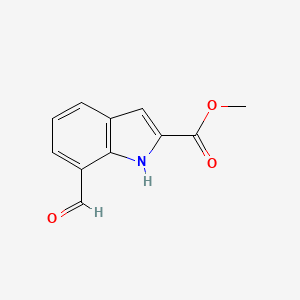
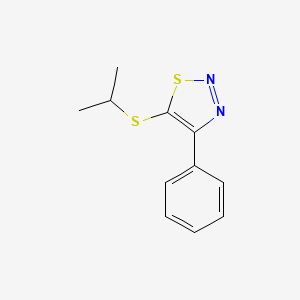
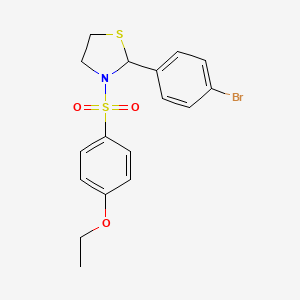
![2-(4-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2426918.png)
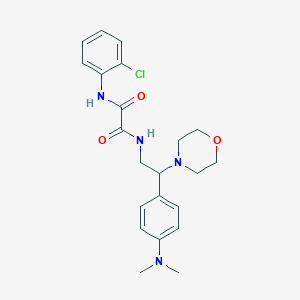
![N-(3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2426921.png)
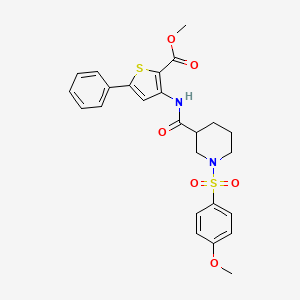

![6-Bromo[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2426930.png)
![3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[2-(2,6-dimethylphenoxy)ethyl]propanamide](/img/structure/B2426931.png)
